molecular formula C13H18BrN B12854906 (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-isopropyl-amine

(7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-isopropyl-amine

Cat. No.: B12854906
M. Wt: 268.19 g/mol
InChI Key: HKTUWLDWWFJLBS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-isopropyl-amine typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by the introduction of the isopropyl-amine group. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position. The subsequent introduction of the isopropyl-amine group can be achieved through nucleophilic substitution reactions using isopropylamine as the nucleophile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-isopropyl-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 1,2,3,4-tetrahydronaphthalene derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).

Major Products Formed

    Oxidation: Naphthoquinones and other oxidized derivatives.

    Reduction: 1,2,3,4-tetrahydronaphthalene derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

(7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-isopropyl-amine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-isopropyl-amine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The bromine atom and isopropyl-amine group play crucial roles in binding to these targets, modulating their activity, and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-methyl-amine
  • (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-ethyl-amine
  • 7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride

Uniqueness

Compared to similar compounds, (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-isopropyl-amine is unique due to the presence of the isopropyl-amine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H18BrN

Molecular Weight

268.19 g/mol

IUPAC Name

7-bromo-N-propan-2-yl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C13H18BrN/c1-9(2)15-13-5-3-4-10-6-7-11(14)8-12(10)13/h6-9,13,15H,3-5H2,1-2H3

InChI Key

HKTUWLDWWFJLBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1CCCC2=C1C=C(C=C2)Br

Origin of Product

United States

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